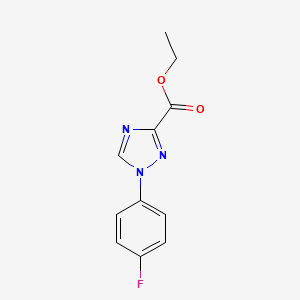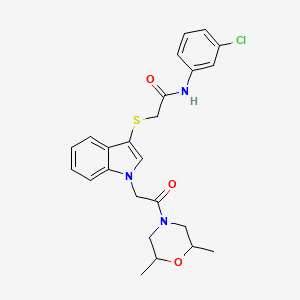
Ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate
Descripción general
Descripción
The compound “Ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate” is a fluorinated compound, which suggests it might be used in the pharmaceutical industry, as fluorinated compounds are often used in drug design due to their unique properties .
Synthesis Analysis
While specific synthesis information for “Ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate” was not found, related compounds such as triazole-pyrimidine hybrids have been synthesized and studied for their neuroprotective and anti-inflammatory properties .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate and its derivatives have been synthesized through various methods and investigated for different biological activities. One study reports the microwave-assisted synthesis of hybrid molecules containing this compound, which exhibited antimicrobial, antilipase, and antiurease activities, indicating its potential in medicinal chemistry for developing new therapeutic agents (Başoğlu et al., 2013).
Crystal Structure Analysis
The crystal structure of derivatives of ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate has been determined through X-ray diffraction analysis. These studies provide valuable insights into the molecular arrangement and potential interactions within the compounds, which are crucial for understanding their reactivity and biological activity. For instance, the structure of 3-ethyl-6-(4-fluorophenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine was elucidated, highlighting the importance of structural analysis in drug design (Jing, 2008).
Antitumor Activity
Novel compounds featuring ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate have been designed and synthesized with the aim of exploring their cytotoxic properties. The characterization and evaluation of these compounds have shown promising results in inhibiting tumor cell growth, indicating potential applications in cancer therapy (Gündoğdu et al., 2017).
Synthetic Methodology Development
Research has also focused on developing new synthetic methodologies for compounds containing ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate. These methods aim to improve the efficiency, yield, and applicability of synthetic routes for producing such compounds. An example includes the development of a new and efficient synthetic method for the herbicide carfentrazone-ethyl, showcasing the compound's relevance in agricultural chemistry (Fan et al., 2015).
Propiedades
IUPAC Name |
ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c1-2-17-11(16)10-13-7-15(14-10)9-5-3-8(12)4-6-9/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAZXQCELZVSPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=N1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate | |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-Bromophenyl)methyl]pyrrolidin-2-one](/img/structure/B2558316.png)


![1-[2-[1-(Cyclopropylmethyl)imidazol-2-yl]-3,3-dimethylazetidin-1-yl]prop-2-en-1-one](/img/structure/B2558321.png)
![cis-tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2558322.png)


![9-Azatricyclo[8.2.1.02,7]trideca-2,4,6-triene;hydrochloride](/img/structure/B2558327.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2558330.png)

![6-(1H-pyrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2558334.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2558335.png)

![2-(4,5-Dihydro-1H-imidazol-2-ylsulfanyl)-1-[3-phenyl-7-(phenylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one hydrochloride](/img/structure/B2558337.png)